![molecular formula C14H16N4O4S B2684347 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2320684-31-7](/img/structure/B2684347.png)
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. It has been widely studied for its potential use in the treatment of various diseases, including diabetes, cancer, and inflammation.
Wissenschaftliche Forschungsanwendungen
- MGL-3196 is a highly selective thyroid hormone receptor β (THR-β) agonist . Its primary application lies in treating dyslipidemia, a condition characterized by abnormal lipid levels (e.g., elevated LDL cholesterol and triglycerides).
- Clinical Trials: In healthy volunteers, MGL-3196 reduced LDL cholesterol and triglycerides at once-daily oral doses of 50 mg or higher .
- Regulation of Gene Transcription: MGL-3196 modulates gene transcription via THR-β, potentially improving liver function and lipid metabolism in NASH patients .
Dyslipidemia Treatment: MGL-3196
Non-Alcoholic Steatohepatitis (NASH) Treatment
Anticonvulsant and Muscle Relaxant Activities
Wirkmechanismus
Target of Action
The primary target of the compound 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .
Mode of Action
The compound 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione acts as an agonist at the thyroid hormone receptor β (THR-β) . This means it binds to this receptor and activates it, leading to a series of downstream effects .
Biochemical Pathways
Upon activation of the thyroid hormone receptor β (THR-β) by 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione, a series of biochemical pathways are affected. These primarily involve the regulation of lipid levels, including the reduction of LDL cholesterol (LDL-C) and triglycerides (TG) .
Pharmacokinetics
It has been reported that the compound exhibits an excellent safety profile and is efficacious at doses that show no impact on the central thyroid axis .
Result of Action
The molecular and cellular effects of the action of 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione include a decrease in LDL cholesterol (LDL-C) and triglycerides (TG) levels . These effects are observed when the compound is administered at once daily oral doses of 50 mg or higher for 2 weeks .
Action Environment
It is known that the compound exhibits an excellent safety profile and is efficacious at doses that show no impact on the central thyroid axis , suggesting that it may have a wide therapeutic window and could be less susceptible to environmental influences.
Eigenschaften
IUPAC Name |
3-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-11-2-1-5-15-17(11)8-12(20)16-6-3-10(4-7-16)18-13(21)9-23-14(18)22/h1-2,5,10H,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAOETFGZXGSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.